2-Chloro-5-methylphenyl 3-piperidinylmethyl ether
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Overview
Description
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether typically involves the reaction of 2-chloro-5-methylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in different substituted derivatives.
Scientific Research Applications
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in biochemical studies and proteomics research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether include:
- 2-Chloro-5-methylphenol
- 3-Piperidinylmethyl ether
- O-Desmethyltramadol
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chlorinated phenyl group and a piperidinylmethyl ether moiety makes it valuable for various research and industrial applications .
Biological Activity
2-Chloro-5-methylphenyl 3-piperidinylmethyl ether, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chlorinated aromatic ring and a piperidine moiety, contributing to its unique pharmacological profile. Its molecular formula is C13H16ClN1O, with a molecular weight of 241.73 g/mol. The presence of the chlorine atom is essential for its interaction with biological targets.
The mechanism of action of this compound involves its binding to specific proteins or enzymes within cells. This interaction can alter the activity of these biomolecules, leading to various biochemical effects. Studies suggest that it may influence neurotransmitter systems and exhibit potential as an analgesic or anxiolytic agent.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
Cytotoxicity assays using cell lines such as HeLa and MCF-7 showed that the compound possesses moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting selective toxicity towards cancerous cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Case Study 1: Analgesic Properties
In a study assessing the analgesic properties of the compound, it was administered to animal models experiencing induced pain. The results indicated a significant reduction in pain scores compared to the control group, showcasing its potential use in pain management therapies.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound exhibited a reduction in neuronal cell death under oxidative stress conditions, suggesting its role in neuroprotection.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-Chloro-4-methylphenyl 3-piperidinylmethyl ether, notable differences in biological activity were observed. The position of the chlorine atom significantly influences the pharmacological properties.
Compound | Activity Profile | Unique Features |
---|---|---|
This compound | Moderate antibacterial and cytotoxic activity | Chlorine at position 5 enhances interaction with biological targets |
2-Chloro-4-methylphenyl 3-piperidinylmethyl ether | Lower antibacterial activity | Different chlorine positioning affects binding affinity |
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVWKCRPRNFWPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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